molecular formula C17H17ClN2O6S B14954431 N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B14954431
M. Wt: 412.8 g/mol
InChI Key: NAARQPVNKWSFBL-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring and a sulfonyl group attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid.

    Attachment of the Glycinamide Backbone: The final step involves coupling the benzodioxole and sulfonyl intermediates with a glycinamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamides or ethers.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-1,3-benzodioxol-5-yl-2,2,2-trifluoroacetamide
  • (E)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
  • 2-propenal, 3-(1,3-benzodioxol-5-yl)

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its unique combination of a benzodioxole ring and a sulfonyl group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential anticancer activity make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C17H17ClN2O6S

Molecular Weight

412.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H17ClN2O6S/c1-20(27(22,23)16-7-11(18)3-5-14(16)24-2)9-17(21)19-12-4-6-13-15(8-12)26-10-25-13/h3-8H,9-10H2,1-2H3,(H,19,21)

InChI Key

NAARQPVNKWSFBL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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